molecular formula C16H17F2N3O2 B2771654 Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 438217-88-0

Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2771654
CAS No.: 438217-88-0
M. Wt: 321.328
InChI Key: HZUMEWYPZWQXIZ-UHFFFAOYSA-N
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Description

Ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the regio-controlled Sonogashira-type coupling of certain compounds with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions . This was followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions .

Scientific Research Applications

Synthesis and Biological Activity

This compound has been utilized in the synthesis of various heterocyclic systems, showing significant potential in biological applications. The preparation and reactions of related compounds have revealed their ability to act against both Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi, indicating excellent biocidal properties in some cases (Youssef et al., 2011). Further synthesis efforts have led to the development of derivatives that were evaluated for their biological activities, underscoring the chemical's versatility in generating pharmacologically relevant molecules (Youssef et al., 2013).

Fluorophore Potential and Agricultural Applications

A novel aspect of derivatives of this compound is their potential use as fluorescent molecules. Specifically, a trifluoromethylated derivative was identified as a novel fluorescent molecule, which could be exploited as an attractive fluorophore for its many binding sites, displaying significantly stronger fluorescence intensity than its methyl analogue (Wu et al., 2006). Additionally, some derivatives have shown to act as potential inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv, an important agricultural pest, indicating their utility in crop protection (Wu et al., 2006).

Antimicrobial and Antituberculous Activity

The antimicrobial activity of related derivatives has been extensively studied, with some compounds exhibiting promising activity against both bacterial and fungal strains. This highlights the potential of ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives in developing new antimicrobial agents (Ghashang et al., 2013). Moreover, structural analogs of these compounds have been synthesized and evaluated for their tuberculostatic activity, contributing to the search for new antituberculosis medications (Titova et al., 2019).

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives are being extensively studied due to their diverse biological activity . Future research could focus on exploring the biological activities of this compound and its potential applications in various fields such as medicine and pharmacology.

Properties

IUPAC Name

ethyl 7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c1-2-23-16(22)11-9-19-21-13(14(17)18)8-12(20-15(11)21)10-6-4-3-5-7-10/h3-7,9,12-14,20H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUMEWYPZWQXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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